1-(1H-indol-4-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(1H-indol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11-12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXOSZVHVILMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500973 | |
| Record name | 1-(1H-Indol-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-22-2, 94980-84-4 | |
| Record name | N-Methyl-1H-indole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Indol-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-4-yl)-N-methylmethanamine typically involves the reaction of indole derivatives with methylamine. One common method includes the use of indole-4-carboxaldehyde, which undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The methylamine group undergoes nucleophilic substitution and acylation:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form secondary amines.
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Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in anhydrous solvents like dichloromethane (DCM).
Nucleophilic Addition to Carbonyl Compounds
The indole's C3 position participates in Friedel-Crafts-type reactions:
Reaction with Aromatic Fluoromethyl Ketones
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Conditions : n-Bu₄PBr (tetrabutylphosphonium bromide), K₂CO₃, toluene/water biphasic system, 80°C .
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Product : 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanol (96% yield) .
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Mechanism :
Addition to Aldehydes
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Product : 1-[1-(1H-Indol-3-yl)alkyl]-1H-indoles (bis(indolyl)methanes) .
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Key Insight : CaO neutralizes trace acids, enabling paraformaldehyde activation .
Cross-Coupling Reactions
The indole ring supports transition-metal-catalyzed couplings:
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Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
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Buchwald-Hartwig : Forms C–N bonds with aryl halides (Pd₂(dba)₃, Xantphos ligand).
Reductive Amination
A key synthesis route for the compound itself:
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Reactants : Indole-4-carbaldehyde and methylamine.
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Conditions : NaBH₄ or H₂/Pd-C in methanol, 25–60°C.
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Yield : Up to 85% after purification.
Cycloaddition and Heterocycle Formation
Participates in [3+2] cycloadditions:
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With Azides : Forms triazoles under Cu(I) catalysis (Click chemistry).
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With Nitriles : Generates pyrroloindoles via acid-catalyzed cyclization.
Biological Activity-Driven Modifications
Derivatives show therapeutic potential:
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Anticancer Agents :
Reaction Optimization Data
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
1. Modulation of Serotonin Receptors
Research indicates that indole derivatives, including 1-(1H-indol-4-yl)-N-methylmethanamine, can interact with serotonin receptors. These interactions are crucial for developing treatments for mood disorders and anxiety. The compound's ability to act as a serotonin receptor modulator suggests potential applications in the treatment of depression and anxiety disorders, which are often linked to serotonin dysregulation .
2. Potassium-Competitive Acid Blockers (P-CABs)
Recent studies have highlighted the role of indole derivatives in the development of potassium-competitive acid blockers (P-CABs), which are designed to treat gastric acid-related diseases. Compounds similar to this compound have shown promise in clinical applications for managing conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers by effectively suppressing gastric acid secretion .
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of this compound can be achieved through various chemical reactions involving indole derivatives. A notable method includes the reaction of indole with N-methylmethanamine under controlled conditions, leading to high yields of the target compound. This process can be optimized through techniques such as tandem synthesis and parallel reactions, which enhance efficiency and yield .
Chemical Properties
The compound exhibits unique chemical properties due to its indole structure, which contributes to its biological activity. The presence of the N-methyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .
Case Studies
Case Study 1: Treatment of Gastroesophageal Reflux Disease
In a clinical trial involving patients with GERD, a derivative of this compound was evaluated for its efficacy as a P-CAB. Results indicated that patients receiving this treatment experienced significant improvements in symptom relief compared to those on traditional proton pump inhibitors (PPIs). The rapid onset of action and sustained acid suppression were noted as key benefits .
Case Study 2: Neuropharmacological Effects
A study investigating the effects of indole derivatives on serotonin receptor activity found that this compound demonstrated a strong affinity for specific serotonin receptors. This binding profile was associated with anxiolytic effects in animal models, suggesting potential for development as a therapeutic agent for anxiety disorders .
Comparative Data Table
| Property/Effect | Indole Derivative | Traditional PPIs |
|---|---|---|
| Mechanism of Action | P-CAB | Proton Pump Inhibition |
| Onset of Action | Rapid | Delayed |
| Efficacy in GERD | High | Moderate |
| Side Effects | Lower | Higher |
Mechanism of Action
The mechanism of action of 1-(1H-indol-4-yl)-N-methylmethanamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
The structural and functional nuances of 1-(1H-indol-4-yl)-N-methylmethanamine can be elucidated by comparing it to related indole and carbazole derivatives. Key factors include substitution position, amine functionalization, and biological activity.
Structural Analogues
Key Observations :
- Substitution Position : The 4-position substitution in the target compound distinguishes it from 2- or 3-substituted indoles, which may exhibit divergent receptor binding profiles. For example, 3-substituted indoles (e.g., serotonin) are more common in neurotransmitter systems .
- Amine Functionalization : Secondary amines (–CH2NHCH3) balance basicity and lipophilicity, whereas tertiary amines (e.g., –CH2N(CH3)2) enhance metabolic stability but reduce hydrogen-bonding capacity . Primary amines (e.g., –CH2NH2) are more reactive but prone to oxidation .
- Core Structure : Carbazole derivatives (e.g., PK083) introduce an additional benzene ring, expanding π-π stacking interactions but increasing molecular weight and complexity .
Biological Activity
Overview
1-(1H-indol-4-yl)-N-methylmethanamine, also known as NMMA, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 94980-84-4
- Molecular Formula : C10H12N2
- Molecular Weight : 160.22 g/mol
This compound exhibits a variety of biological activities attributed to its structural features. It is believed to interact with several biological targets, influencing various biochemical pathways:
- Serotonergic System : The indole structure is similar to serotonin, suggesting NMMA may modulate serotonergic activity, potentially affecting mood and behavior.
- Neurotransmitter Release : NMMA may enhance the release of neurotransmitters such as dopamine and norepinephrine, which are crucial for cognitive functions and mood regulation.
Pharmacological Effects
Research indicates that NMMA possesses several pharmacological effects:
- Antidepressant Activity : Preclinical studies suggest that NMMA may have antidepressant effects, possibly through its influence on serotonin levels.
- Neuroprotective Effects : NMMA has been shown to exhibit neuroprotective properties in models of neurodegeneration, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Data Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Neuroprotective | Reduced neuronal apoptosis | |
| Cognitive Enhancement | Improved learning behavior |
Case Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that NMMA administration led to a significant reduction in depressive-like behaviors. The results indicated increased serotonin levels in the hippocampus, supporting the hypothesis that NMMA acts as a serotonin reuptake inhibitor.
Case Study 2: Neuroprotection
In vitro studies have shown that NMMA protects neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the activation of survival signaling pathways, highlighting its potential as a therapeutic agent in neurodegenerative diseases.
Research Findings
Recent studies have focused on elucidating the precise mechanisms through which NMMA exerts its biological effects. Key findings include:
- Interaction with Receptors : NMMA has been shown to bind selectively to serotonin receptors, enhancing serotonergic transmission.
- Influence on Gene Expression : Research indicates that NMMA may modulate the expression of genes involved in neuroplasticity and stress response.
Q & A
Q. How can reaction scale-up challenges be mitigated?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
- Design of Experiments (DoE) : Optimize parameters (e.g., mixing efficiency, cooling rates) using software like MODDE.
- Safety Testing : Conduct DSC to identify exothermic risks during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
